molecular formula C15H14N2O B186405 (4-Methoxy-phenyl)-phenylamino-acetonitrile CAS No. 15190-69-9

(4-Methoxy-phenyl)-phenylamino-acetonitrile

Cat. No. B186405
CAS RN: 15190-69-9
M. Wt: 238.28 g/mol
InChI Key: DQDYMQCJISFSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-phenyl)-phenylamino-acetonitrile, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a member of the acetonitrile family, which is commonly used in organic synthesis and in the preparation of pharmaceuticals. MPAA has been found to have various biochemical and physiological effects, making it an important compound in the field of biomedical research.

Mechanism Of Action

The mechanism of action of (4-Methoxy-phenyl)-phenylamino-acetonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinases. This inhibition leads to a decrease in the phosphorylation of proteins, which can affect various cellular processes. (4-Methoxy-phenyl)-phenylamino-acetonitrile has also been found to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the production of inflammatory mediators.

Biochemical And Physiological Effects

(4-Methoxy-phenyl)-phenylamino-acetonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of protein kinases, which play important roles in cellular signaling pathways. This inhibition can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. (4-Methoxy-phenyl)-phenylamino-acetonitrile has also been found to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the production of inflammatory mediators.

Advantages And Limitations For Lab Experiments

(4-Methoxy-phenyl)-phenylamino-acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to have various biochemical and physiological effects, making it an important compound in the field of biomedical research. However, (4-Methoxy-phenyl)-phenylamino-acetonitrile also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving (4-Methoxy-phenyl)-phenylamino-acetonitrile. One direction is to further investigate its mechanism of action, in order to better understand its effects on cellular processes. Another direction is to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. In addition, (4-Methoxy-phenyl)-phenylamino-acetonitrile can be used as a building block for the synthesis of new molecules, which can have a wide range of applications in the field of biomedical research.

Synthesis Methods

The synthesis of (4-Methoxy-phenyl)-phenylamino-acetonitrile involves the reaction of 4-methoxyaniline and benzyl cyanide in the presence of a catalyst, such as palladium on carbon or copper(I) iodide. The reaction takes place in a solvent, such as ethanol or methanol, and is carried out under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

(4-Methoxy-phenyl)-phenylamino-acetonitrile has been extensively used in scientific research as a building block for the synthesis of various molecules. It has been used in the synthesis of inhibitors of protein kinases, which are important targets for cancer therapy. (4-Methoxy-phenyl)-phenylamino-acetonitrile has also been used in the synthesis of compounds that have anti-inflammatory and analgesic properties. In addition, (4-Methoxy-phenyl)-phenylamino-acetonitrile has been used in the synthesis of fluorescent dyes, which are used in imaging studies.

properties

IUPAC Name

2-anilino-2-(4-methoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-14-9-7-12(8-10-14)15(11-16)17-13-5-3-2-4-6-13/h2-10,15,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYMQCJISFSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302967
Record name (4-Methoxy-phenyl)-phenylamino-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-phenyl)-phenylamino-acetonitrile

CAS RN

15190-69-9
Record name NSC155545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Methoxy-phenyl)-phenylamino-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.